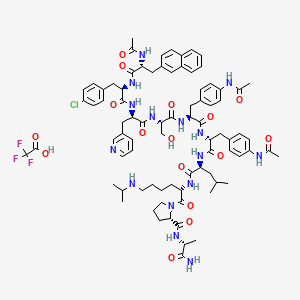
Acyline (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acyline is a synthetic peptide that acts as a potent gonadotropin-releasing hormone antagonist. It has been studied for its ability to suppress the secretion of gonadotropins and testosterone in men.
Preparation Methods
Acyline is typically prepared using solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out using the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which involves the use of Fmoc-protected amino acids. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin using trifluoroacetic acid. The crude peptide is then purified using high-performance liquid chromatography .
Chemical Reactions Analysis
Acyline undergoes various chemical reactions, including:
Oxidation: Acyline can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Acyline can undergo substitution reactions, particularly at the amino acid side chains, depending on the reagents used. Common reagents used in these reactions include dithiothreitol for reduction and hydrogen peroxide for oxidation.
Scientific Research Applications
Acyline has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: Acyline is employed in research on reproductive biology due to its ability to suppress gonadotropin and testosterone levels.
Medicine: It has potential applications in treating hormone-dependent conditions such as prostate cancer and endometriosis. Additionally, it is being investigated as a male contraceptive agent.
Industry: Acyline is used in the pharmaceutical industry for the development of new peptide-based therapeutics
Mechanism of Action
Acyline exerts its effects by competitively inhibiting the action of gonadotropin-releasing hormone at its receptor sites in the pituitary gland. This inhibition leads to a decrease in the secretion of follicle-stimulating hormone and luteinizing hormone, which in turn reduces the production of testosterone in the testes. The molecular targets of acyline include the gonadotropin-releasing hormone receptors on the pituitary gland .
Comparison with Similar Compounds
Acyline is unique among gonadotropin-releasing hormone antagonists due to its high potency and prolonged duration of action. Similar compounds include:
Cetrorelix: Another gonadotropin-releasing hormone antagonist used in the treatment of hormone-dependent conditions.
Ganirelix: Used primarily in assisted reproductive technology to prevent premature ovulation.
Degarelix: Employed in the treatment of advanced prostate cancer. Acyline stands out due to its potential use as a male contraceptive and its effectiveness in suppressing gonadotropin and testosterone levels for extended periods
Properties
Molecular Formula |
C82H103ClF3N15O16 |
|---|---|
Molecular Weight |
1647.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-acetamidophenyl)propanoyl]amino]-3-(4-acetamidophenyl)propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C80H102ClN15O14.C2HF3O2/c1-46(2)37-63(72(102)89-62(18-11-12-35-84-47(3)4)80(110)96-36-14-19-70(96)79(109)85-48(5)71(82)101)90-74(104)66(40-53-23-30-60(31-24-53)86-49(6)98)92-76(106)67(41-54-25-32-61(33-26-54)87-50(7)99)94-78(108)69(45-97)95-77(107)68(43-56-15-13-34-83-44-56)93-75(105)65(39-52-21-28-59(81)29-22-52)91-73(103)64(88-51(8)100)42-55-20-27-57-16-9-10-17-58(57)38-55;3-2(4,5)1(6)7/h9-10,13,15-17,20-34,38,44,46-48,62-70,84,97H,11-12,14,18-19,35-37,39-43,45H2,1-8H3,(H2,82,101)(H,85,109)(H,86,98)(H,87,99)(H,88,100)(H,89,102)(H,90,104)(H,91,103)(H,92,106)(H,93,105)(H,94,108)(H,95,107);(H,6,7)/t48-,62+,63+,64-,65-,66-,67+,68-,69+,70+;/m1./s1 |
InChI Key |
MLCHXMRUFDXSFA-NRYWIMGFSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)C)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


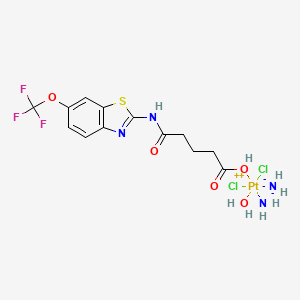

![[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate](/img/structure/B10857937.png)
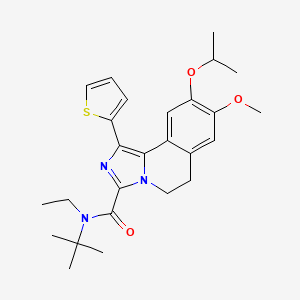

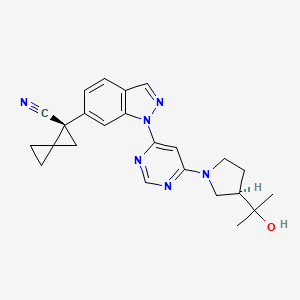

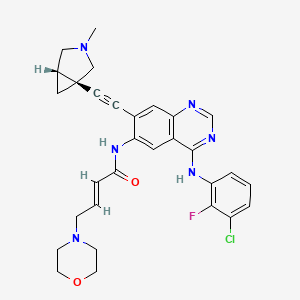
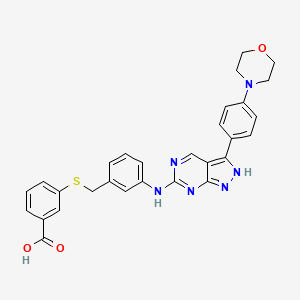
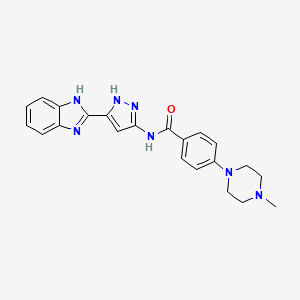


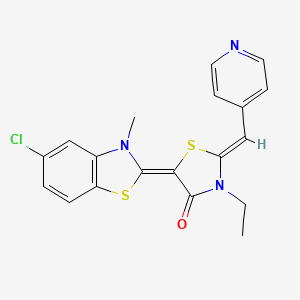
![2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride](/img/structure/B10857986.png)
